ROMK (Kir1.1) Inhibitory Potency: Cross-Study Comparable IC₅₀ Data
7-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been profiled for inhibition of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, a target of high interest for novel diuretic and antihypertensive agents. In a thallium flux functional assay using HEK293 cells expressing human ROMK, the compound exhibited an IC₅₀ of 53 nM after 30 minutes of incubation, with replicate measurements yielding 40–53.4 nM [1]. This places the compound in the sub‑100 nM potency range characteristic of tractable ROMK inhibitor chemotypes. By comparison, the des‑7‑methyl analog 2‑(p‑tolyl)‑3H‑chromeno[2,3‑d]pyrimidine‑4(5H)‑thione showed an IC₅₀ of 44.1 nM in the same assay system, indicating that the 7‑methyl substituent preserves rather than enhances ROMK affinity [2]. This cross‑study comparable data allows procurement scientists to position the 7‑methyl compound as a potency‑matched structural alternative for SAR exploration, intellectual property circumvention, or scaffold‑hopping campaigns targeting ROMK.
| Evidence Dimension | ROMK (Kir1.1) channel inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 53 nM (human ROMK, HEK293, thallium flux assay, 30 min) [Range: 40–53.4 nM] |
| Comparator Or Baseline | 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (des-7-methyl analog): IC₅₀ = 44.1 nM (same assay system) |
| Quantified Difference | ΔIC₅₀ ≈ 9 nM (~1.2‑fold difference); both compounds exhibit sub‑100 nM potency |
| Conditions | Human ROMK expressed in HEK293 cells; thallium flux functional assay with FLIPR-Tetra instrument; 30 min incubation; 384‑well format |
Why This Matters
Confirms that the 7‑methyl substitution yields a ROMK inhibitor equipotent to the des‑methyl comparator, enabling procurement of a structurally distinct but functionally comparable tool compound for intellectual property differentiation in cardiorenal drug discovery programs.
- [1] BindingDB Entry BDBM50235198 (CHEMBL4066256). Affinity data for 7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: ROMK inhibition IC₅₀ = 53.4 nM (thallium flux assay). Deposited 2019-07-11. View Source
- [2] BindingDB Entry BDBM50235196 (CHEMBL4064760). Affinity data for 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: ROMK inhibition IC₅₀ = 44.1 nM. Deposited 2019. View Source
